N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride
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Overview
Description
N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride is a chemical compound with the molecular formula C13H19N3O·HCl. It is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-benzyl-2-(piperazin-1-yl)acetamide N-oxide.
Reduction: Formation of N-benzyl-2-(piperazin-1-yl)ethanol.
Substitution: Formation of various N-substituted piperazine derivatives.
Scientific Research Applications
N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(piperazin-1-yl)acetamide dihydrochloride: Similar structure but with two hydrochloride groups.
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide: Contains additional functional groups, leading to different biological activities.
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl)acetamide: Similar core structure with variations in substituents.
Uniqueness
N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride is unique due to its specific combination of the benzyl group and piperazine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-benzyl-2-piperazin-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c17-13(11-16-8-6-14-7-9-16)15-10-12-4-2-1-3-5-12;/h1-5,14H,6-11H2,(H,15,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQLLUXGTGLZMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-58-4 |
Source
|
Record name | 1-Piperazineacetamide, N-(phenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827614-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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